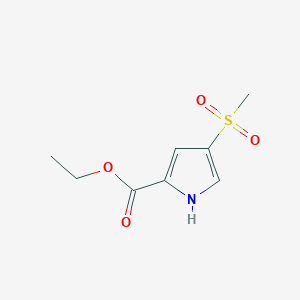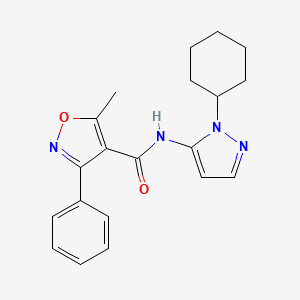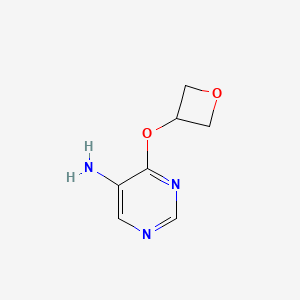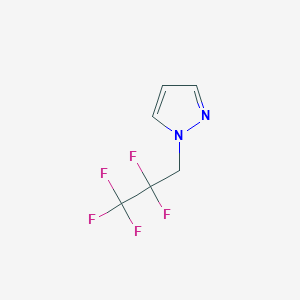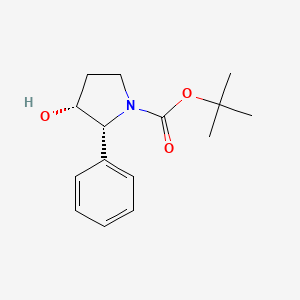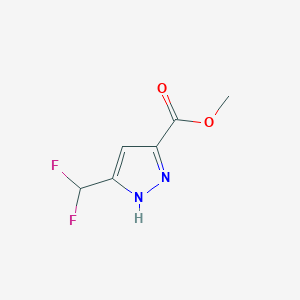
methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate
Overview
Description
Methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate (MDFPC) is a novel compound that has recently been synthesized and studied for its potential applications in scientific research. It is a small molecule that contains a pyrazole ring and a carboxylate group, and has two fluorine atoms attached to the pyrazole ring. MDFPC has been found to possess a range of unique properties, including a high affinity for certain proteins and enzymes, and the ability to interact with a variety of other molecules.
Scientific Research Applications
Structural and Spectral Investigations
Methyl 3-(difluoromethyl)-1H-pyrazole-5-carboxylate and related compounds have been the subject of structural and spectral investigations. For instance, studies have been conducted on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives, utilizing techniques like NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016). These investigations provide insights into the molecular structure and properties of these compounds.
Antifungal Activity
Research has shown that certain derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit antifungal properties. For example, a study found that these compounds demonstrated significant activity against phytopathogenic fungi, contributing to the development of potential antifungal agents (Du et al., 2015).
Coordination Complex Synthesis
Pyrazole-dicarboxylate acid derivatives, including those related to this compound, have been used to synthesize mononuclear CuII/CoII coordination complexes. These complexes, characterized by methods like NMR and ESI-MS, play a crucial role in the field of inorganic chemistry (Radi et al., 2015).
Synthesis Methods
Several studies have focused on developing synthesis methods for compounds related to this compound. One such study outlines a process yielding 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid with high purity, highlighting the chemical pathways and methods used in its preparation (Li-fen, 2013).
Crystal Structure and Analgesic Agents
Research has also been conducted on the crystal structures of pyrazole derivatives, which include compounds similar to this compound. These studies contribute to the development of novel analgesic agents, providing insights into their molecular arrangement and stability (Machado et al., 2009).
Metal Coordination Polymers
Metal coordination polymers have been constructed using bis(pyrazole-4-carboxylic acid)alkane ligands related to this compound. These studies are significant in the field of materials science, exploring the structural diversity and properties of such polymers (Cheng et al., 2017).
Inhibition of Plasmodium Falciparum
Some derivatives of pyrazole-4-carboxylates have been tested for their ability to inhibit dihydroorotate dehydrogenase of Plasmodium falciparum. This research contributes to the understanding of potential antimalarial agents (Strašek et al., 2019).
One-Pot Synthesis Techniques
One-pot synthesis techniques have been employed for compounds like methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, which is related to this compound. This research aids in streamlining the production process of such compounds (Saeed et al., 2012).
Antiviral Activity
Studies have also focused on the synthesis and antiviral activity of N-(pyrazol-4-yl)-pyrazole-5-carboxamides, highlighting the potential of these compounds in developing new antiviral drugs (Zhang et al., 2012).
Properties
IUPAC Name |
methyl 5-(difluoromethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O2/c1-12-6(11)4-2-3(5(7)8)9-10-4/h2,5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFNHCBNPWBUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


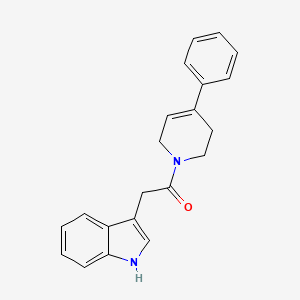



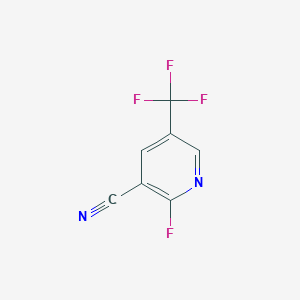
amino}butanoic acid](/img/structure/B6619647.png)
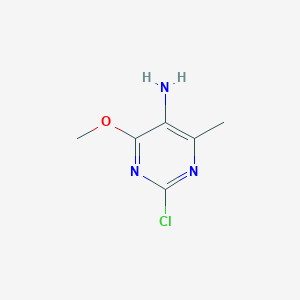
![rac-tert-butyl N-[(1R,2R)-2-methoxycyclopentyl]carbamate, trans](/img/structure/B6619665.png)
![[3-(difluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B6619679.png)
